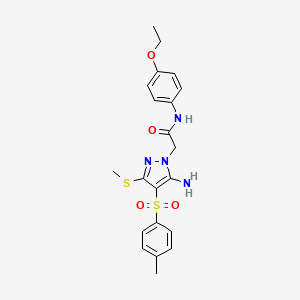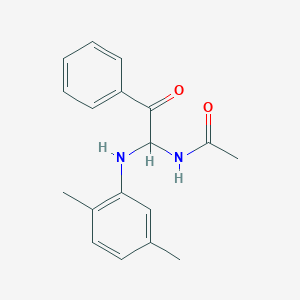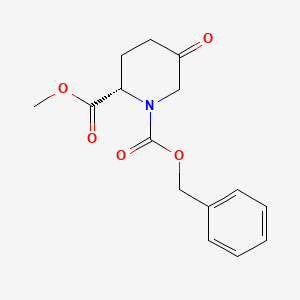
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide, also known as AMTPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. Additionally, 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide in lab experiments is its high potency and selectivity towards cancer cells, which allows for the testing of lower concentrations of the compound. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and pharmacodynamics, and the investigation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the combination of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide with other drugs or therapies could enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide involves the reaction of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-ethoxyaniline and acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. Additionally, 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)acetamide has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-4-29-16-9-7-15(8-10-16)23-18(26)13-25-20(22)19(21(24-25)30-3)31(27,28)17-11-5-14(2)6-12-17/h5-12H,4,13,22H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSQZCXKDLCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851246.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2851248.png)
![N-[4-(propan-2-yloxy)benzyl]glycine](/img/structure/B2851249.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,4,4-trifluorobutanamide](/img/structure/B2851256.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)
![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2851258.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2851260.png)

![(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine](/img/structure/B2851264.png)